1-(3-Methylthiophen-2-yl)ethane-1,2-diol
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Overview
Description
1-(3-Methylthiophen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H10O2S It features a thiophene ring, which is a five-membered ring containing sulfur, and two hydroxyl groups attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 1-(3-Methylthiophen-2-yl)ethane, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic oxidation. Catalysts like transition metal complexes can be employed to facilitate the hydroxylation reaction, making the process more efficient and cost-effective . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-methylthiophene: Another thiophene derivative with different functional groups.
3-Methylthiophene-2-carboxylic acid: Contains a carboxyl group instead of hydroxyl groups.
Thiophene-2,3-diol: Similar structure but with hydroxyl groups directly attached to the thiophene ring.
Uniqueness
1-(3-Methylthiophen-2-yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTZGSUCDJIDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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